4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-nitrobenzenesulfonate
Description
Synthesis Analysis
The synthesis of similar oxazole-containing compounds often involves stepwise reactions that introduce functional groups strategically. For instance, Hashimoto et al. (2002) explored the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, demonstrating the nuanced control over functional group introduction and the impact of substituents on product selectivity (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Molecular Structure Analysis
The molecular structure of compounds containing oxazole rings and substituent groups like fluorophenyl can be complex. Clegg et al. (1999) discussed the structure of related compounds, highlighting the planarity and spatial arrangement of different molecular fragments, which significantly affect the compound's reactivity and interaction with other molecules (Clegg, Elsegood, Stanforth, Hedley, Stanley, Raper, & Creighton, 1999).
Chemical Reactions and Properties
The chemical behavior of such compounds can be influenced by the oxazole core and the electron-withdrawing or donating characteristics of attached groups. Ibata et al. (1986) explored reactions involving oxazoles, revealing insights into cycloadditions and the potential for forming adducts with other chemical entities, showcasing the versatility of oxazole derivatives in synthetic chemistry (Ibata, Isogami, Nakano, Nakawa, & Tamura, 1986).
Physical Properties Analysis
The physical properties of such a complex molecule would depend on its molecular structure, including solubility, melting point, and crystallinity. Rodrigues et al. (2015) described the crystal structures of related benzenesulfonamide derivatives, offering insight into how molecular arrangement influences physical properties (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding a compound's potential applications. Ehsani et al. (2015) investigated the inhibition properties of a synthesized oxazol derivative on metal corrosion, demonstrating the compound's potential utility in protective coatings (Ehsani, Moshrefi, & Ahmadi, 2015).
properties
IUPAC Name |
[4-[(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 2-nitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O8S/c1-32-20-13-14(12-17-23(27)33-22(25-17)15-6-2-3-7-16(15)24)10-11-19(20)34-35(30,31)21-9-5-4-8-18(21)26(28)29/h2-13H,1H3/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPLXSVAQLRNPC-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3F)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 2-nitrobenzenesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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